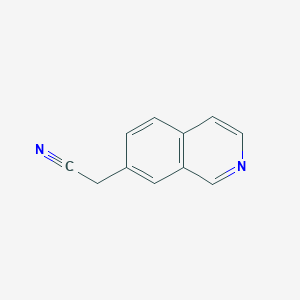
2-(Isoquinolin-7-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-7-yl)acetonitrile is a chemical compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-7-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a suitable catalyst. For instance, a palladium-catalyzed coupling reaction can be employed to achieve this synthesis . Another method involves the use of copper-catalyzed cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium or copper, is common in industrial settings due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-(Isoquinolin-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-7-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares a similar structure but lacks the acetonitrile group.
Quinoline: Another related compound, quinoline, has a similar aromatic structure but differs in the position of the nitrogen atom.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical properties.
Uniqueness
2-(Isoquinolin-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-isoquinolin-7-ylacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,4,6-8H,3H2 |
InChI Key |
BQAPYVPYRUIJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















